

Application of Dermalex in an Ex-Vivo Atopic Dermatitis Skin Model

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Compound of Interest

Compound Name: Dermalex

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Introduction

Ex-vivo human skin explant models serve as a valuable platform for preclinical assessment of topical therapeutics, bridging the gap between in vitro cell cultures and in vivo clinical trials.[1] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including keratinocytes, fibroblasts, and resident immune cells, allowing for the evaluation of a product's efficacy in a more physiologically relevant environment.[2] This document provides detailed application notes and protocols for evaluating the efficacy of a topical formulation, exemplified by **Dermalex**, in an ex-vivo skin model designed to mimic the characteristics of Atopic Dermatitis (AD).

Atopic Dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier function and an overactive immune response.[3][4] Key pathological features include reduced expression of essential skin barrier proteins like filaggrin and loricrin, and elevated levels of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF- α).[2][3][5][6][7] Consequently, an effective topical treatment for AD would be expected to restore barrier function and attenuate the inflammatory cascade.

These protocols outline the induction of an AD-like phenotype in healthy human skin explants and subsequent assessment of **Dermalex**'s potential to modulate key biomarkers associated with skin barrier integrity and inflammation.

Experimental Protocols

Preparation of Human Ex-Vivo Skin Explants

This protocol describes the preparation of human skin explants from donor tissue for cultivation.

Materials:

- Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) stored in a sterile transport medium.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B.
- Sterile phosphate-buffered saline (PBS).
- Surgical scalpel, forceps, and scissors.
- Dermatome.
- 6-well culture plates.
- Sterile stainless steel or nylon mesh grids.

Procedure:

- Upon receipt, wash the skin tissue extensively with sterile PBS.
- Carefully remove subcutaneous fat and any other underlying tissue using a sterile scalpel.
- Use a dermatome to obtain split-thickness skin sections of approximately 500-800 μm .
- Cut the dermatomed skin into 1 cm x 1 cm explants.
- Place a sterile stainless steel or nylon mesh grid into each well of a 6-well culture plate.
- Add supplemented DMEM to each well until the mesh is covered, but the top surface remains exposed to the air (air-liquid interface).

- Carefully place one skin explant, dermal side down, onto the mesh in each well.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
- Change the culture medium every 48 hours.

Induction of Atopic Dermatitis-Like Phenotype

This protocol details the induction of an inflammatory and barrier-disrupted state in the skin explants, simulating atopic dermatitis.

Materials:

- Prepared human skin explants in culture.
- Recombinant human Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
- 4% Sodium Lauryl Sulfate (SLS) solution in sterile water.

Procedure:

- After an initial 24-hour stabilization period in culture, topically apply 100 µL of 4% SLS solution to the epidermal surface of the skin explants for 4 hours to induce barrier disruption. [\[3\]](#)
- Gently wash the explants with sterile PBS to remove the SLS.
- Replace the culture medium with fresh medium supplemented with a cocktail of pro-inflammatory cytokines, typically IL-4 (50 ng/mL) and IL-13 (50 ng/mL), to induce a Th2-mediated inflammatory response characteristic of AD. [\[2\]](#)[\[6\]](#)
- Incubate the explants for 48 hours to allow for the development of the AD-like phenotype. A subset of explants should be maintained in a non-supplemented medium to serve as a baseline control.

Application of Dermalex and Sample Collection

This protocol describes the topical application of the test product and subsequent sample collection for analysis.

Materials:

- AD-like skin explants.
- **Dermalex** formulation.
- Positive control (e.g., a topical corticosteroid like Betamethasone).
- Vehicle control (the base formulation of **Dermalex** without active ingredients).
- Sterile applicators.
- RNA stabilization solution (e.g., RNAlater).
- 4% Paraformaldehyde (PFA) solution.
- Liquid nitrogen.

Procedure:

- Following the 48-hour induction period, topically apply a standardized amount (e.g., 2 mg/cm²) of **Dermalex**, the positive control, or the vehicle control to the epidermal surface of the AD-like explants.
- A group of AD-like explants should remain untreated to serve as the disease control.
- Incubate the treated explants for a further 24-48 hours.
- At the end of the treatment period, collect the culture medium from each well for cytokine analysis.
- Harvest the skin explants. For each explant, it can be divided for different analyses:
 - Gene Expression Analysis: Place a portion in an RNA stabilization solution for subsequent RNA extraction and qRT-PCR.

- Histology and Immunohistochemistry: Fix a portion in 4% PFA for 24 hours, followed by embedding in paraffin.
- Protein Analysis: Snap-freeze a portion in liquid nitrogen for subsequent protein extraction and Western blot or ELISA.

Endpoint Analysis

The following analyses are performed to quantify the effects of the treatment on skin barrier and inflammation markers.

- Transepidermal Water Loss (TEWL): Prior to harvesting, TEWL can be measured using a Tewameter to assess skin barrier function. An increase in TEWL indicates a compromised barrier.[\[8\]](#)[\[9\]](#)
- Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8) in the collected culture medium can be quantified using commercially available ELISA kits.
- Gene Expression Analysis (qRT-PCR): RNA is extracted from the skin tissue, and qRT-PCR is performed to measure the relative gene expression of key inflammatory markers (e.g., TNF, IL6, IL8) and skin barrier proteins (e.g., FLG, LOR).
- Protein Expression (Immunohistochemistry/Immunofluorescence): Paraffin-embedded sections are stained with antibodies against filaggrin and loricrin to visualize and quantify the expression and localization of these crucial barrier proteins.[\[3\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables present hypothetical but representative data based on published studies on topical treatments for AD in ex-vivo models.

Table 1: Effect of **Dermalex** on Pro-Inflammatory Cytokine Secretion

Treatment Group	TNF- α (pg/mL)	IL-6 (pg/mL)	IL-8 (pg/mL)
Healthy Control	50 \pm 8	120 \pm 15	250 \pm 30
AD Model (Untreated)	350 \pm 40	800 \pm 65	1500 \pm 120
AD Model + Vehicle	340 \pm 35	780 \pm 70	1450 \pm 110
AD Model + Dermalex	150 \pm 20	350 \pm 40	600 \pm 55
AD Model + Positive Control	120 \pm 15	280 \pm 30	450 \pm 40
*Data are presented as Mean \pm SEM. p < 0.05 compared to AD Model (Untreated).			

Table 2: Effect of **Dermalex** on Skin Barrier Gene and Protein Expression

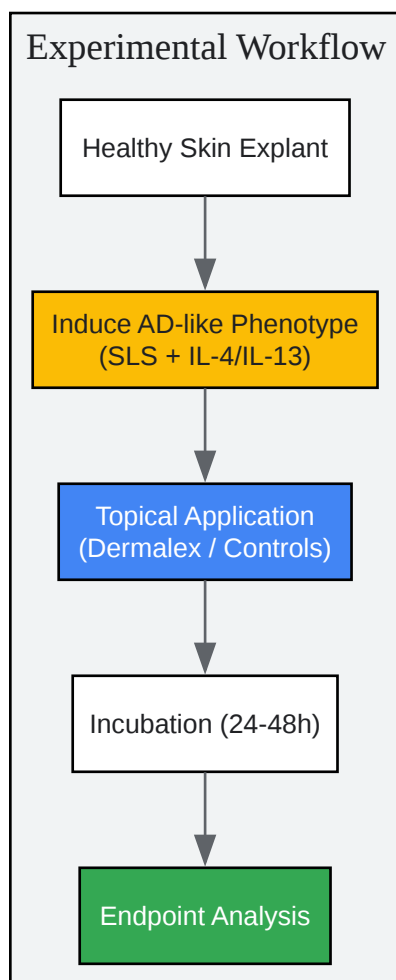
Treatment Group	FLG (Relative Gene Expression)	LOR (Relative Gene Expression)	Filaggrin (% Positive Staining)	Loricrin (% Positive Staining)
Healthy Control	1.00 ± 0.12	1.00 ± 0.10	95 ± 5	92 ± 6
AD Model (Untreated)	0.35 ± 0.05	0.40 ± 0.06	30 ± 8	35 ± 7
AD Model + Vehicle	0.38 ± 0.06	0.42 ± 0.05	32 ± 6	38 ± 8
AD Model + Dermalex	0.75 ± 0.08	0.80 ± 0.09	70 ± 10	75 ± 9
AD Model + Positive Control	0.85 ± 0.10	0.88 ± 0.11	80 ± 7	82 ± 6
*Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated).				

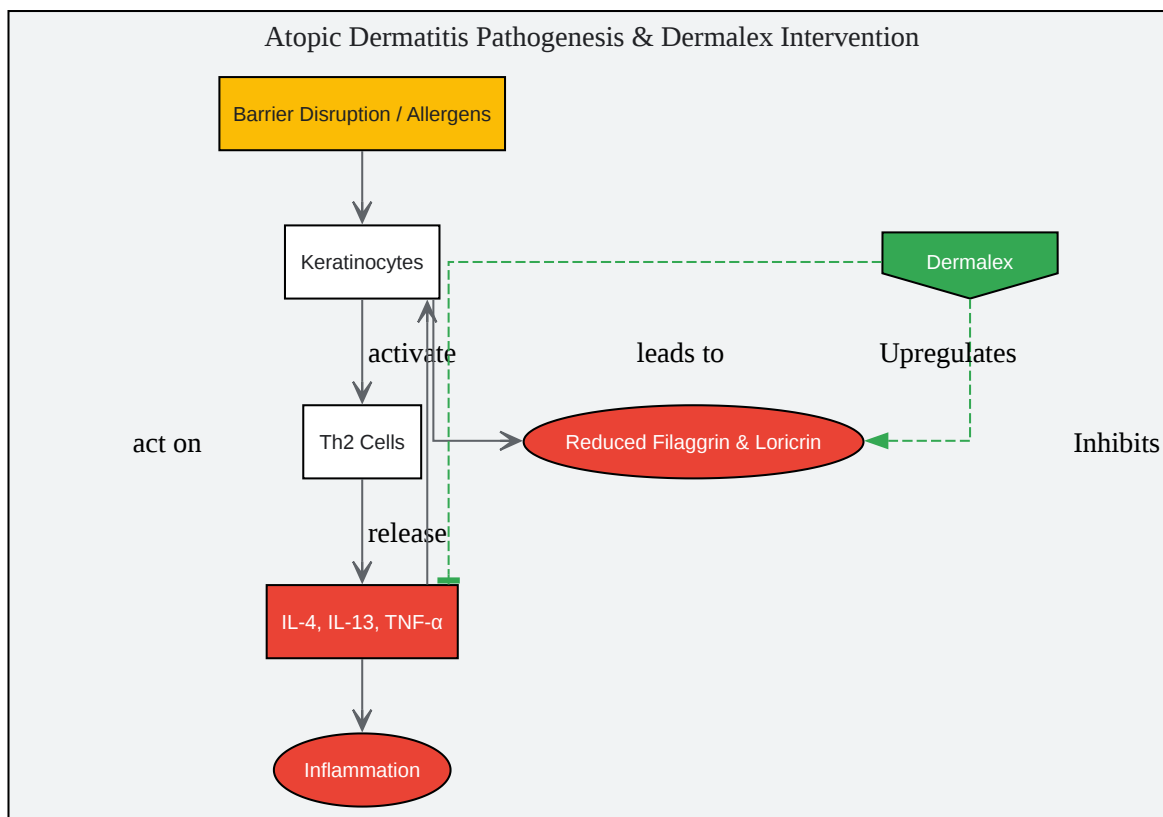
Table 3: Effect of **Dermalex** on Skin Barrier Function

Treatment Group	Transepidermal Water Loss (TEWL) (g/m ² /h)
Healthy Control	8 ± 2
AD Model (Untreated)	45 ± 5
AD Model + Vehicle	44 ± 6
AD Model + Dermalex	20 ± 4
AD Model + Positive Control	15 ± 3
*Data are presented as Mean ± SEM. p < 0.05 compared to AD Model (Untreated).	

Visualizations

Signaling Pathways and Experimental Workflow





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